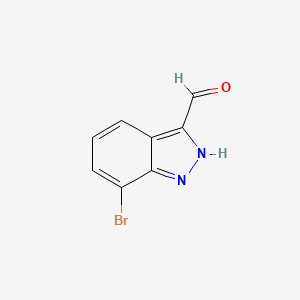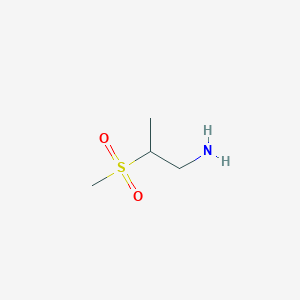
7-Brom-1H-indazol-3-carbaldehyd
Übersicht
Beschreibung
7-Bromo-1H-indazole-3-carbaldehyde is a brominated derivative of indazole-3-carbaldehyde. Indazoles are a class of heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties
Wissenschaftliche Forschungsanwendungen
7-Bromo-1H-indazole-3-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives exhibit biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of kinase inhibitors, which are important in cancer therapy.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
7-Bromo-1H-indazole-3-carbaldehyde, like other indazole derivatives, has been drawing attention in medicinal chemistry as a potential kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation. They are often targets for drugs designed to treat diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, such as kinases, by forming strong donor and acceptor hydrogen bonds within the hydrophobic pockets of proteins . This interaction can lead to the inhibition, regulation, or modulation of the kinase activity, potentially altering cell signaling pathways .
Biochemical Pathways
Indazole derivatives are known to affect various pathways due to their potential role as kinase inhibitors . By inhibiting kinases, these compounds can disrupt cell signaling pathways, potentially leading to the inhibition of cell growth and proliferation, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 7-Bromo-1H-indazole-3-carbaldehyde’s action would depend on its specific targets and the pathways it affects. As a potential kinase inhibitor, it could lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of 7-Bromo-1H-indazole-3-carbaldehyde can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazole-3-carbaldehyde typically involves the bromination of indazole-3-carbaldehyde. One common method is the direct bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 7-Bromo-1H-indazole-3-carbaldehyde may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding bromide.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as ammonia (NH3) or alkyl halides, can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Bromo-1H-indazole-3-carboxylic acid.
Reduction: 7-Bromo-1H-indazole-3-bromide.
Substitution: 7-(Amine/Alkyl)-1H-indazole-3-carbaldehyde.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1H-indazole-3-carbaldehyde is compared with other similar compounds, such as 6-Bromo-1H-indazole-3-carbaldehyde and 5-Bromo-1H-indazole-3-carbaldehyde. These compounds differ in the position of the bromine atom on the indazole ring, which can influence their chemical reactivity and biological activity. The uniqueness of 7-Bromo-1H-indazole-3-carbaldehyde lies in its specific substitution pattern, which may confer distinct properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
7-bromo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCQUSSBQJBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695405 | |
| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887576-89-8 | |
| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)



![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)


